2-Amino-4,5-dimethylthiophene-3-carboxamide

Vue d'ensemble

Description

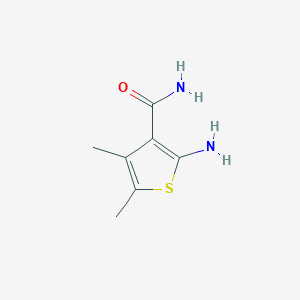

2-Amino-4,5-dimethylthiophene-3-carboxamide is a heterocyclic compound with the molecular formula C7H10N2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxamide typically involves the reaction of 2,3-dimethylthiophene with appropriate amination and carboxylation reagents. One common method includes the reaction of 2,3-dimethylthiophene with ammonia and carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Analyse Des Réactions Chimiques

Cyclization with Isothiocyanates

This compound reacts with iso(thio)cyanates under microwave irradiation to form pharmacologically relevant thieno[2,3-d]pyrimidines.

Key Process Characteristics

-

Solvent Dependency :

General Reaction Pathway :

-

Intermediate Formation :

-

Cyclization :

Reaction Conditions and Reagents

| Parameter | Details |

|---|---|

| Catalyst | 10% aqueous KOH or Na₂CO₃ |

| Solvent | Ethanol or DMA |

| Temperature | Microwave irradiation (700 W for 3–4 min) or ambient conditions |

| Workup | Precipitation with cyclohexane; recrystallization from ethanol/acetone |

Table 1: Intermediate Compounds

| Compound | Structure | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 3h | 4,5-Dimethyl-2-(phenylcarbamothioyl)amino | 335–337 | 60 |

| 3k | 4,5-Dimethyl-2-(ethylcarbamothioyl)amino | >310 | 40 |

Spectral Data for 3h :

Table 2: Cyclized Products

| Product | Structure | Yield (%) | Physical Properties |

|---|---|---|---|

| 5 | 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno | 60–75 | Yellow solid; m.p. >300°C |

Mechanistic Insights

-

Cyclization Mechanism : Proceeds via intramolecular nucleophilic substitution (Sₙ2) or addition-elimination pathways, depending on steric factors.

-

Stereochemical Outcome : Exclusive formation of trans-isomers due to steric hindrance in R,S-diastereomers .

Experimental Optimization

Applications De Recherche Scientifique

Pharmaceutical Research

Building Block for Drug Synthesis

2-Amino-4,5-dimethylthiophene-3-carboxamide serves as a crucial building block in the synthesis of various biologically active molecules. Its derivatives have been utilized in the development of new pharmaceuticals aimed at treating viral infections and other diseases. For instance, it has been reported that this compound can be modified to create potent antiviral agents targeting the influenza virus .

Case Study: Antiviral Activity

In a study published in 2017, researchers synthesized a series of furan-carboxamide derivatives that included modifications of thiophene compounds like this compound. These derivatives demonstrated significant inhibitory effects against the H5N1 influenza virus, showcasing the potential of thiophene-based compounds in antiviral drug development . The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiophene ring enhanced antiviral potency.

Synthesis of Novel Compounds

Synthesis Pathways

The compound is not only used as a starting material but also plays a vital role in synthesizing novel heterocyclic compounds. For example, it has been effectively utilized to synthesize thieno[2,3-d]pyrimidine derivatives through reactions with substituted aromatic aldehydes . This synthesis pathway highlights its versatility as a synthone in organic chemistry.

| Synthesis Reaction | Product |

|---|---|

| This compound + Aromatic Aldehyde | Thieno[2,3-d]pyrimidine Derivatives |

Biological Activities

Antiviral and Antimicrobial Properties

Research indicates that thiophene derivatives containing amino and carboxyl functional groups exhibit notable antiviral and antimicrobial activities. Specifically, studies have shown that compounds derived from this compound can act as allosteric enhancers for adenosine receptors and possess anti-inflammatory properties .

Mécanisme D'action

The mechanism of action of 2-Amino-4,5-dimethylthiophene-3-carboxamide involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-4,5-dimethylthiophene-3-carboxylic acid

- 2-Amino-4,5-dimethylthiophene-3-carbonitrile

- 2-Amino-4,5-dimethylthiophene-3-carboxylate

Uniqueness

2-Amino-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its carboxamide group allows for hydrogen bonding, enhancing its interaction with biological targets compared to other similar compounds .

Activité Biologique

2-Amino-4,5-dimethylthiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. As a derivative of thiophene, it possesses unique structural features that may influence its interactions with biological targets. This article provides an in-depth examination of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thiophene ring substituted with amino and carboxamide functional groups, which are critical for its biological activity. The presence of these functional groups allows for various chemical modifications, enhancing the compound's versatility in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, potentially through interference with bacterial metabolism.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, although the precise mechanisms remain under investigation.

- Antiviral Properties : There is emerging evidence suggesting potential efficacy against certain viral infections, particularly influenza viruses.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound possesses considerable antimicrobial potential, warranting further exploration in clinical settings.

Anti-inflammatory Activity

In vitro assays revealed that this compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible role in managing inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various pathogenic bacteria, researchers administered varying concentrations of this compound to assess its antimicrobial effects. Results indicated a dose-dependent response with significant bacterial growth inhibition observed at higher concentrations.

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to untreated controls.

Propriétés

IUPAC Name |

2-amino-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-4(2)11-7(9)5(3)6(8)10/h9H2,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXSEMXZKAQARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343873 | |

| Record name | 2-amino-4,5-dimethylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51486-04-5 | |

| Record name | 2-amino-4,5-dimethylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,5-dimethylthiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 2-Amino-4,5-dimethylthiophene-3-carboxamide?

A: Several methods exist for synthesizing ADTC. One common approach involves condensing it with aroyl halides in boiling pyridine, followed by cyclization with sodium hydroxide []. Another method leverages iodine-catalyzed heterocyclization of ADTC with aromatic aldehydes [], offering a single-step route to thieno[2,3-d]pyrimidine derivatives.

Q2: How does the solubility of this compound vary in different solvents?

A: Research indicates that ADTC exhibits varying solubility in different solvents []. For instance, its solubility increases with rising temperature and a higher mole fraction of ethanol in ethanol-water mixtures. This behavior is attributed to changes in solvation parameters, highlighting the influence of solvent environment on ADTC's properties.

Q3: Have there been any computational studies on this compound?

A: Yes, theoretical calculations have been performed on ADTC using computational chemistry methods like Gaussian []. These studies aimed to evaluate various thermodynamic parameters of ADTC in ethanol, providing valuable insights into its behavior at the molecular level.

Q4: What are the potential applications of thieno[2,3-d]pyrimidine derivatives synthesized from this compound?

A: Thieno[2,3-d]pyrimidine derivatives, synthesized from ADTC, exhibit promising antibacterial activities []. Some of these compounds demonstrate comparable efficacy to the reference drug Streptomycin, suggesting their potential as lead compounds for developing novel antibacterial agents.

Q5: What research has been conducted on the reaction of this compound with iso(thio)cyanates?

A: Studies have investigated the reaction of ADTC with iso(thio)cyanates under microwave irradiation []. This reaction, carried out in N,N-dimethylacetamide, yields various thieno[2,3-d]pyrimidine derivatives, including 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and 5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. These reactions likely proceed via 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamide intermediates, some of which have been successfully isolated [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.